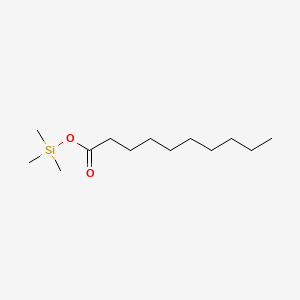![molecular formula C13H16N2O B13948048 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-09-6](/img/structure/B13948048.png)
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H16N2O . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indole: A simpler structure with a single indole ring.
5-methoxyindole: Similar structure but lacks the pyrimidine ring.
7-methylindole: Similar structure but lacks the methoxy group.
Uniqueness
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
38349-09-6 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2O/c1-9-11-7-10(16-2)3-4-13(11)15-8-14-6-5-12(9)15/h3-4,7,14H,5-6,8H2,1-2H3 |
Clave InChI |
UUHKIIGORPPPKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCNCN2C3=C1C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)





![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)


